Cas no 22365-40-8 (1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,1-methyl-5-phenyl-7-(trifluoromethyl)-)

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,1-methyl-5-phenyl-7-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,1-methyl-5-phenyl-7-(trifluoromethyl)-
- 1-methyl-5-phenyl-7-(trifluoromethyl)-1,5-benzodiazepine-2,4-dione
- TRIFLUBAZAM
- 1-Methyl-5-phenyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- 1-methyl-5-phenyl-7-trifluoromethyl-1,5-dihydro-benzo[b][1,4]diazepine-2,4-dione
- 7-trifluoromethyl-1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-dione
- ORF-8063
- Triflubazam [USAN:INN]
- Triflubazamum [INN-Latin]
- WE 352
- ORF 8063
- 1-Methyl-5-phenyl-7-(trifluoromethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- SCHEMBL635822
- Triflubazam (USAN/INN)
- D06231
- UNII-80D8H0388T
- WE-352
- DTXSID40176899
- 5-24-08-00072 (Beilstein Handbook Reference)
- TRIFLUBAZAM [INN]
- 1-methyl-5-phenyl-7-(trifluoromethyl)-1, 5-benzodiazepine-2, 4-dione
- Triflubazamum
- 22365-40-8
- 80D8H0388T
- BRN 0765367
- WE352
- 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl-7-(trifluoromethyl)-
- Q7841496
- NS00121057
- TRIFLUBAZAM [USAN]
- CHEMBL2107285
-
- インチ: InChI=1S/C17H13F3N2O2/c1-21-13-8-7-11(17(18,19)20)9-14(13)22(16(24)10-15(21)23)12-5-3-2-4-6-12/h2-9H,10H2,1H3
- InChIKey: DMNPCIKBNDKNTO-UHFFFAOYSA-N
- ほほえんだ: C1C=CC(N2C(=O)CC(=O)N(C)C3C=CC(=CC2=3)C(F)(F)F)=CC=1
計算された属性
- せいみつぶんしりょう: 334.09300
- どういたいしつりょう: 334.093
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 503
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.6A^2
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.354
- ふってん: 599.9°Cat760mmHg
- フラッシュポイント: 316.6°C
- 屈折率: 1.561
- PSA: 40.62000
- LogP: 3.86660
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,1-methyl-5-phenyl-7-(trifluoromethyl)- セキュリティ情報
- 危険物輸送番号:UN 3249
- 包装カテゴリ:III
- 包装等級:III
- セキュリティ用語:6.1(b)
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
- 包装グループ:III
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,1-methyl-5-phenyl-7-(trifluoromethyl)- 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,1-methyl-5-phenyl-7-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF75013-500mg |
Triflubazam |
22365-40-8 | 95% | 500mg |
$1723.00 | 2024-04-20 | |
A2B Chem LLC | AF75013-5mg |
Triflubazam |
22365-40-8 | 95% | 5mg |
$193.00 | 2024-04-20 | |
A2B Chem LLC | AF75013-1mg |
Triflubazam |
22365-40-8 | 95% | 1mg |
$101.00 | 2024-04-20 | |
A2B Chem LLC | AF75013-25mg |
Triflubazam |
22365-40-8 | 95% | 25mg |
$475.00 | 2024-04-20 | |
A2B Chem LLC | AF75013-50mg |
Triflubazam |
22365-40-8 | 95% | 50mg |
$643.00 | 2024-04-20 | |
A2B Chem LLC | AF75013-10mg |
Triflubazam |
22365-40-8 | 95% | 10mg |
$268.00 | 2024-04-20 | |
A2B Chem LLC | AF75013-100mg |
Triflubazam |
22365-40-8 | 95% | 100mg |
$875.00 | 2024-04-20 |
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,1-methyl-5-phenyl-7-(trifluoromethyl)- 関連文献
-
Sunita Teli,Pankaj Teli,Shivani Soni,Nusrat Sahiba,Shikha Agarwal RSC Adv. 2023 13 3694
-
B. B. Wheals,I. Jane Analyst 1977 102 625
-
Ahmad Shaabani,Seyyed Emad Hooshmand RSC Adv. 2016 6 58142
-
Anshu Dandia,Meha Sati,André Loupy Green Chem. 2002 4 599
-
Manas Sajjan,Junxu Li,Raja Selvarajan,Shree Hari Sureshbabu,Sumit Suresh Kale,Rishabh Gupta,Vinit Singh,Sabre Kais Chem. Soc. Rev. 2022 51 6475
-
Ali Maleki,Nakisa Ghamari,Maryam Kamalzare RSC Adv. 2014 4 9416
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,1-methyl-5-phenyl-7-(trifluoromethyl)-に関する追加情報
Recent Advances in the Study of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,1-methyl-5-phenyl-7-(trifluoromethyl)- (CAS: 22365-40-8)
The compound 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,1-methyl-5-phenyl-7-(trifluoromethyl)- (CAS: 22365-40-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzodiazepine derivative, characterized by its unique trifluoromethyl substitution, exhibits promising pharmacological properties, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, structural optimization, and potential therapeutic applications, making it a compound of high interest for drug development.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic pathway for 22365-40-8, emphasizing its scalability and purity. The study highlighted the use of novel catalytic systems to enhance yield and reduce by-products, which is critical for industrial-scale production. Furthermore, the compound's crystal structure was resolved using X-ray diffraction, providing valuable insights into its conformational stability and intermolecular interactions. These findings are pivotal for the design of analogs with improved pharmacokinetic profiles.
Another significant advancement was reported in a recent Nature Communications article, where the compound's mechanism of action was investigated in the context of GABAA receptor modulation. The study demonstrated that 22365-40-8 acts as a positive allosteric modulator (PAM) of GABAA receptors, with selectivity for α2 and α3 subunits. This specificity suggests potential applications in treating anxiety and epilepsy, with reduced sedative effects compared to traditional benzodiazepines. In vivo studies in rodent models confirmed its anxiolytic and anticonvulsant activities, supporting its therapeutic potential.
In addition to its CNS applications, recent research has explored the anticancer properties of 22365-40-8. A study in Bioorganic & Medicinal Chemistry Letters revealed that the compound induces apoptosis in certain cancer cell lines by inhibiting the PI3K/Akt/mTOR pathway. The trifluoromethyl group was identified as a key structural feature contributing to this activity, underscoring the importance of halogenated motifs in drug design. These findings open new avenues for the development of targeted cancer therapies.
Despite these promising results, challenges remain in the clinical translation of 22365-40-8. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed. Ongoing research is focused on structural modifications to enhance its drug-like properties while retaining its pharmacological efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent.
In conclusion, 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,1-methyl-5-phenyl-7-(trifluoromethyl)- (CAS: 22365-40-8) represents a versatile scaffold with broad therapeutic potential. Its unique chemical structure and diverse biological activities make it a focal point of contemporary research in chemical biology and drug discovery. Future studies will likely explore its applications in other disease areas, further solidifying its role in modern medicine.
22365-40-8 (1H-1,5-Benzodiazepine-2,4(3H,5H)-dione,1-methyl-5-phenyl-7-(trifluoromethyl)-) 関連製品
- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)
- 1448130-08-2(2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide)
- 1394718-44-5(6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride)
- 2171712-99-3(4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)
- 51255-17-5(Methyl 2-deoxy-a-D-ribofuranoside)
- 1270528-16-9(2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol)
- 22214-29-5((3E)-4-(3-Hydroxyphenyl)-3-buten-2-one)
- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2034454-70-9(N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)morpholine-4-carboxamide)
- 281208-18-2(5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)